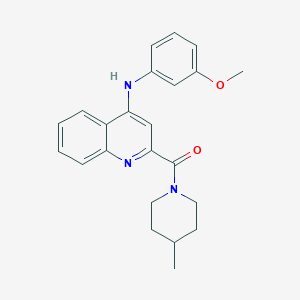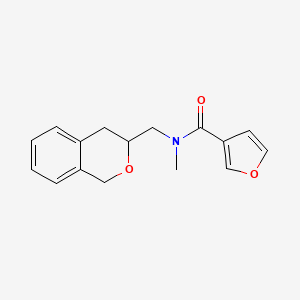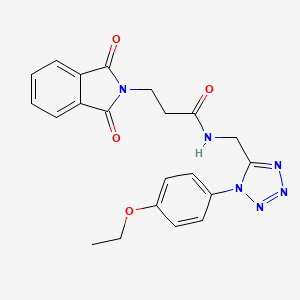
7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Descripción general
Descripción
7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a chemical compound with the CAS Number: 66410-87-5 . It has a molecular weight of 225.16 .
Synthesis Analysis
The synthesis of 1,4-benzodioxanes, which are structurally similar to 7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, has been studied . The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7NO6/c11-9(12)6-3-5(10(13)14)4-7-8(6)16-2-1-15-7/h3-4H,1-2H2,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 234-235 degrees Celsius .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
The compound is used in the enantioselective synthesis of 2-substituted 1,4-benzodioxanes . The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst . This process resulted in excellent enantioselectivities of up to 99:1 er .
High-Energy-Density Material
2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), a completely nitrated aromatic ring 1,4-benzodioxane derivative, is a promising high-energy-density material . The detonation properties of TNBD were found to be slightly superior in comparison to standard high-energy material—tetryl .
Drug Design
Due to its unique structure and properties, the compound is used in drug design. It can be used to create diverse applications, from drug design to material synthesis.
Anticancer Activities
Some substituted benzofurans, which are similar to 1,4-benzodioxane derivatives, have shown significant anticancer activities . They have been found to have significant cell growth inhibitory effects in different types of cancer cells .
Antimicrobial Potential
Imidazole containing compounds, which can be synthesized from 1,4-benzodioxane derivatives, have shown good antimicrobial potential .
Synthesis of Biologically Active Compounds
Enantiomerically pure 1,4-benzodioxane derivatives, which can be synthesized from 1,4-benzodioxane compounds, are widely found in biologically active compounds . They possess interesting biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
7-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c11-9(12)6-3-5(10(13)14)4-7-8(6)16-2-1-15-7/h3-4H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKRNLXCZBBZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3013806.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-cyclopropyloxalamide](/img/structure/B3013811.png)



![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3013816.png)

![N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3013820.png)
![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B3013821.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3013822.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B3013826.png)